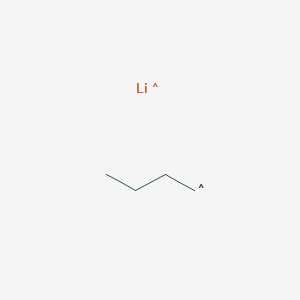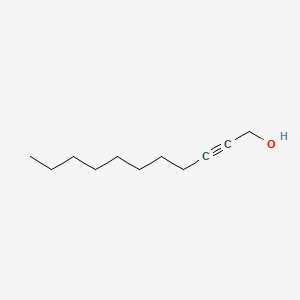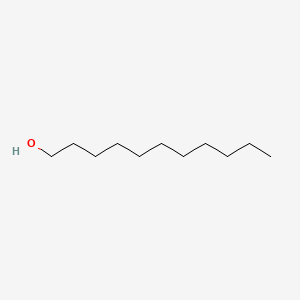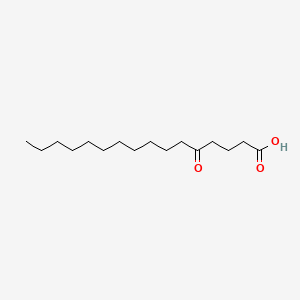
Cyclopentylacetylene
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentylacetylene can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with acetylene. This Grignard reaction requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent the reaction with moisture.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of cyclopentyl ethane. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The reaction conditions must be carefully controlled to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentylacetylene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentyl ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the formation of cyclopentane.
Substitution: The acetylene group can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products:
Oxidation: Cyclopentyl ketone.
Reduction: Cyclopentane.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentylacetylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a precursor to bioactive compounds.
Medicine: While not widely used in medicine, derivatives of this compound are being investigated for their pharmacological properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mecanismo De Acción
Cyclopentylacetylene can be compared to other similar compounds, such as cyclohexylacetylene and cyclopropylacetylene. These compounds share the presence of a cycloalkane ring attached to an acetylene group but differ in the size of the ring. This compound is unique due to the five-membered ring, which imparts different chemical properties and reactivity compared to its six-membered and three-membered counterparts.
Comparación Con Compuestos Similares
- Cyclohexylacetylene
- Cyclopropylacetylene
- Phenylacetylene
- 3-Phenyl-1-propyne
Cyclopentylacetylene’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
ethynylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVJSWLZYQMWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074726 | |
| Record name | Cyclopentane, ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-51-8, 54140-30-6 | |
| Record name | Cyclopentylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl acetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B7770581.png)
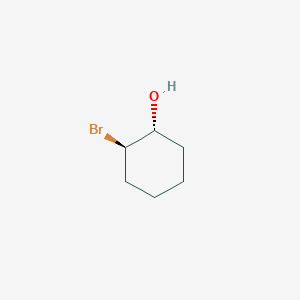
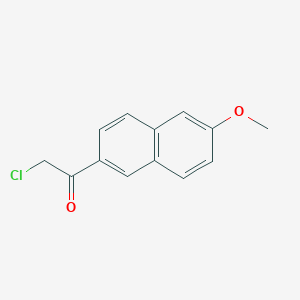
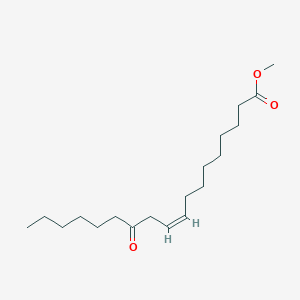
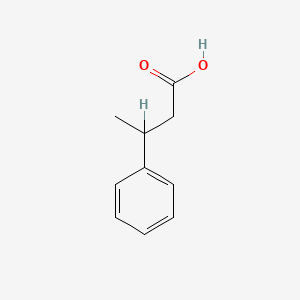
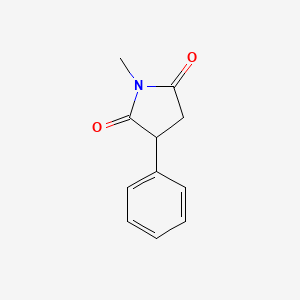
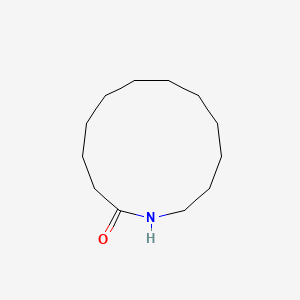
![2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid](/img/structure/B7770626.png)
